The compound was developed by Eli Lilly and Company and identified as a selective blocker of potassium channels, which play a crucial role in cardiac repolarization. Its classification as an antiarrhythmic agent positions it within the broader category of cardiovascular drugs designed to stabilize heart rhythms.
The synthesis of LY 97241 involves a multi-step chemical reaction, primarily the nucleophilic substitution of heptan-1-amine with 4-(4-nitrophenyl)butyl bromide. The process typically occurs under basic conditions, utilizing sodium hydroxide or potassium carbonate as the base, with anhydrous ethanol or methanol often serving as the solvent.
The molecular structure of LY 97241 features a long aliphatic chain connected to a phenyl ring that bears a nitro group. The structural formula can be represented as follows:
LY 97241 primarily undergoes substitution reactions due to the presence of the nitro group on the phenyl ring. Additionally, it can participate in reduction reactions where the nitro group is converted to an amine.
The mechanism of action for LY 97241 revolves around its ability to block hERG potassium channels. By inhibiting these channels, LY 97241 prolongs the repolarization phase of the cardiac action potential, which stabilizes cardiac rhythm and prevents arrhythmias.
LY 97241 exhibits several notable physical and chemical properties relevant to its function and application:
LY 97241 has significant implications in various fields:
LY 97241 (a p-nitro tertiary amine analog of clofilium) exerts potent inhibitory effects on cardiac transient outward potassium current (Ito), a key repolarizing current in ventricular myocytes. In rat ventricular myocytes, LY 97241 produces concentration-dependent Ito suppression with an EC50 of 5.85 µM. At 10 µM, it reduces Ito amplitude measured 30 ms after depolarization onset from 7.29 ± 0.30 pA/pF to 3.05 ± 0.22 pA/pF at +30 mV (P < 0.01, n = 10) [2]. The voltage-dependent block follows the Boltzmann equation, with half-maximal block (V1/2) at -25.0 mV and a slope factor of 13.8 mV. Crucially, this inhibition occurs without reducing peak Ito current—a distinguishing feature from classical Ito blockers like 4-aminopyridine (4-AP) [2].
LY 97241's selectivity extends beyond Ito to human Ether-à-go-go-Related Gene (HERG/Kv11.1) channels, where it demonstrates nanomolar potency. It blocks HERG currents with an IC50 of 19 nM at +40 mV—almost 10-fold greater potency than its parent compound clofilium (IC50 150 nM at +40 mV) [1]. This high specificity is evidenced by its minimal effects on other cardiac K+ channels (Kv1.1, Kv1.2, Kv1.4, Kv1.5, Kv4.2, Kir2.1, IKs) even at 100-fold higher concentrations [1].
Table 1: Selectivity Profile of LY 97241 Across Cardiac Ion Channels
Ion Channel | Effect of LY 97241 | Concentration Tested | Key Metrics |
---|---|---|---|
Ito (Rat ventricle) | Significant block | 10 µM | EC50 = 5.85 µM; Amplitude ↓57% at +30 mV |
HERG (Cloned) | Potent block | Nanomolar range | IC50 = 19 nM at +40 mV |
Kv1.1, Kv1.2, Kv1.4, Kv1.5, Kv4.2 | No significant effect | Up to 1 µM | >100-fold selectivity vs. HERG |
Kir2.1, IKs | No significant effect | Up to 1 µM | >100-fold selectivity vs. HERG |
A hallmark of LY 97241's mechanism is its acceleration of channel inactivation kinetics, observed in both Ito and HERG channels. In rat ventricular Ito, 10 µM LY 97241 accelerates the inactivation time constant from 41.9 ± 3.5 ms to 16.0 ± 1.6 ms (P < 0.01, n = 10) without altering steady-state inactivation or recovery from inactivation [2]. This acceleration manifests as an apparent enhancement of macroscopic current decay, characteristic of open-channel block. The onset of block occurs rapidly, with a time constant (τB) of 14.5 ± 1.5 ms [2].
In HERG channels, LY 97241's action is state-specific, preferentially binding to and stabilizing the inactivated state. This is demonstrated by:
Structurally, LY 97241's tertiary amine group enables pH-dependent charge modulation. Under physiological pH, partial protonation allows drug trapping within depolarized channels. In contrast, the permanently charged quaternary amine clofilium exhibits stronger voltage-dependent trapping in closed channels [4]. This difference is exemplified in Kv1.5 studies: LY 97241 recovery occurs via both open and closed states, while clofilium recovery is optimal at activation thresholds (-45 mV) and impaired at hyperpolarized potentials [4].
Class III antiarrhythmics prolong cardiac action potential duration (APD) primarily via potassium channel blockade, increasing effective refractory period (ERP) to terminate re-entrant arrhythmias [3] [9]. LY 97241 exhibits distinct pharmacodynamics within this class:
Table 2: Pharmacodynamic Comparison of LY 97241 with Prototypical Class III Agents
Agent | Primary Target(s) | APD Prolongation Mechanism | Unique Features of LY 97241 |
---|---|---|---|
LY 97241 | HERG, Ito (Kv4.2/4.3) | Inactivation-stabilizing open-channel block | • Accelerates inactivation kinetics • 10-fold higher HERG affinity than clofilium • Selective for inactivated HERG conformation |
Dofetilide | HERG (IKr) | Pure delayed rectifier block | Lacks Ito modulation |
Amiodarone | Multiple (INa, ICa, IKr, IKs, Ito) | Broad channel inhibition | Non-selective vs. LY 97241's specificity |
Sotalol | IKr, β-adrenoceptors | Dual β-blockade + K+ block | Lacks β-blocking activity |
Ibutilide | IKr, Na+ influx activation | Mixed K+ block/Na+ activation | No Na+ current enhancement |
LY 97241's dual Ito and HERG blockade produces synergistic repolarization prolongation:
The compound's HERG selectivity aligns with antiarrhythmic efficacy but also explains potential proarrhythmic risks shared by Class III agents. Its nanomolar HERG potency exceeds most clinical agents except dofetilide, though development stalled before clinical translation [10].
Table 3: Structural and Functional Comparison of Clofilium and LY 97241
Property | Clofilium | LY 97241 |
---|---|---|
Chemical Class | Quaternary ammonium | Tertiary amine |
Ionization State | Permanently charged | pH-dependent partial protonation |
HERG Block IC50 | 150 nM at +40 mV | 19 nM at +40 mV |
Recovery from Block | Primarily through open state; impaired at hyperpolarized potentials | Through open AND closed states |
pH Sensitivity | Insensitive | Enhanced trapping at low pH (protonated form) |
Molecular Mechanism | Voltage-dependent trapping in closed channels | State-dependent binding stabilized by inactivation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1